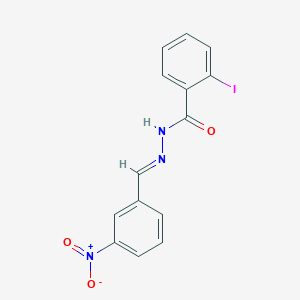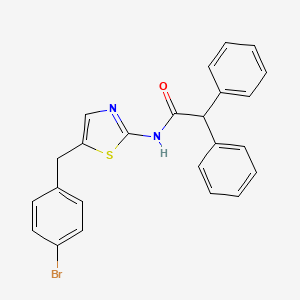
2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both ethoxy and methoxy groups, along with the tetraazolyl and thioacetamide functionalities, contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach begins with the preparation of the 4-ethoxyphenyl and 4-methoxyphenyl precursors. These precursors undergo a series of reactions, including nitration, reduction, and cyclization, to form the tetraazolyl and thioacetamide moieties. The final step involves the coupling of these intermediates under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
化学反応の分析
Types of Reactions
2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or azide groups, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, warranting further investigation.
Industry: The compound’s unique properties can be utilized in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
類似化合物との比較
Similar Compounds
- 2-((1-(4-Methoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-ethoxyphenyl)acetamide
- 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-hydroxyphenyl)acetamide
- 2-((1-(4-Methoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-hydroxyphenyl)acetamide
Uniqueness
The uniqueness of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-(4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
特性
分子式 |
C18H19N5O3S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N5O3S/c1-3-26-16-10-6-14(7-11-16)23-18(20-21-22-23)27-12-17(24)19-13-4-8-15(25-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,19,24) |
InChIキー |
YXSMOYYOCLLKLE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11975037.png)

![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11975047.png)
![8-(benzylamino)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975052.png)

![5-cyclohexyl-4-{[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11975065.png)
![9-Bromo-5-(3-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11975069.png)
![5-(2-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975079.png)
![4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975081.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975091.png)
![N'-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide](/img/structure/B11975095.png)
![N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide](/img/structure/B11975102.png)
